1,1-Dibromoformaldoxime

Overview

Description

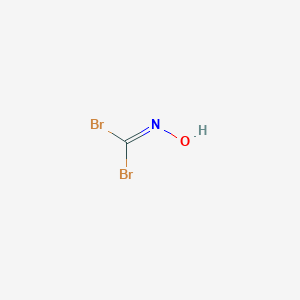

1,1-Dibromoformaldoxime (DBF) is an organic compound with the chemical formula CBr2NO. It is a colorless, volatile liquid that has a variety of uses in the laboratory and in industry. Its properties include a low boiling point, low melting point, and a high vapor pressure. DBF is widely used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It is also used in the production of pharmaceuticals, pesticides, and other chemical products.

Scientific Research Applications

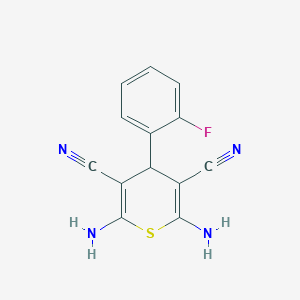

Synthesis of Pharmacologically Active Compounds : A study by Chiarino, Napoletano, and Sala (1987) presented a high-yield method for the synthesis of 3-bromo-5-substituted isoxazoles, which are useful intermediates in preparing pharmacologically active compounds. This method offers improved regioselectivity in the synthesis process (Chiarino, Napoletano, & Sala, 1987).

Potential as an Antitumoral Agent : Kellner et al. (1967) identified the potential of 1,6-Dibromo-1,6-dideoxy-dulcitol as a new antitumoral agent, highlighting its unique biological properties and potential for clinical use in cancer therapy (Kellner, Németh, Horváth, & Institóris, 1967).

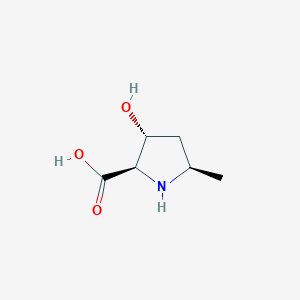

Synthesis of 3-Hydroxy-4-Amino Acids and Butyrolactones : Halling, Thomsen, and Torssell (1989) presented a one-pot method for preparing 1,3-dipolar cycloaddition reagents. This method enables the synthesis of 3-hydroxy-4-amino acids and butyrolactones, with potential applications in pharmaceuticals and nutraceuticals (Halling, Thomsen, & Torssell, 1989).

Synthesis of Higher Deoxysugars : Coutouli-argyropoulou, Kyritsis, and Ruszkowski (2009) used bromonitrile oxide, a related compound, to synthesize higher deoxysugars with high regio- and stereoselectivity. This offers potential as useful synthetic intermediates (Coutouli-argyropoulou, Kyritsis, & Ruszkowski, 2009).

Synthesis of Spiroisoxazolines : Yazdani and Bazgir (2019) reported a ZnCl2-catalyzed one-pot sequential Knoevenagel condensation/1,3-dipolar cycloaddition reaction for the synthesis of spiroisoxazolines. This method produces diversely functionalized spiroisoxazolines in good yields under mild conditions (Yazdani & Bazgir, 2019).

Synthesis of Functionalized 3-Bromo-4,5-Dihydroisoxazole Derivatives : Alizadeh et al. (2017) demonstrated an efficient, metal-free, and chemoselective approach to synthesize these derivatives via 1,3-dipolar cycloaddition reactions of nitrile oxides, using readily accessible starting materials under mild conditions (Alizadeh, Roosta, Rezaiyehrad, & Halvagar, 2017).

Safety and Hazards

1,1-Dibromoformaldoxime is an organic halogen compound with certain toxicity . It can cause irritation to the skin and eyes, and inhalation may cause irritation to the respiratory tract . Therefore, appropriate health and safety measures should be taken when using it, such as wearing suitable protective equipment and maintaining good ventilation in the working environment . It should be stored in a dry, cool place, away from fire sources and flammable materials .

Mechanism of Action

Target of Action

1,1-Dibromoformaldoxime (DBFO) is a highly versatile and reactive intermediate that is primarily used in the synthesis of various N-heterocyclic compounds . Its primary targets are the molecules involved in these synthesis processes, such as olefins in [3 + 2] cycloadditions .

Mode of Action

DBFO is known to afford nitrile oxides in good yields, via HCl and HBr elimination . These reactive nitrile oxide species have been successfully employed in [3 + 2] cycloadditions, with a variety of olefins, to yield 3-Cl/3-Br substituted isoxazoline building blocks .

Biochemical Pathways

The primary biochemical pathway involving DBFO is the synthesis of various N-heterocyclic compounds, particularly multi-substituted isoxazole or isoxazoline . For example, DBFO has been used as a precursor to generate 3-bromoisoxazolines . It has also been used in a one-pot metal-free [3 + 2] cycloaddition strategy for the preparation of 5-trifluoromethylisoxazoles .

Result of Action

The result of DBFO’s action is the formation of various N-heterocyclic compounds. These compounds have a wide range of applications, including the preparation of microbicides, pesticides, pharmaceutical agents, and bioactive natural products .

Action Environment

The action of DBFO is highly dependent on the environmental conditions of the reaction. For example, DBFO displays safety properties which make its production and use on a large scale quite challenging . Therefore, it is typically prepared and used in a controlled laboratory environment. The use of continuous flow chemistry-based technologies can mitigate some of the safety concerns that arise during the handling of this reactive intermediate .

Biochemical Analysis

Biochemical Properties

1,1-Dibromoformaldoxime is known to interact with a variety of enzymes and proteins in biochemical reactions . The nature of these interactions is largely dependent on the specific biochemical context. For example, it can act as a precursor to generate 3-bromoisoxazolines .

Cellular Effects

Given its reactivity, it is likely to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is likely dependent on specific transporters or binding proteins. It may also have effects on its localization or accumulation .

Subcellular Localization

It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name |

N-(dibromomethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBr2NO/c2-1(3)4-5/h5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBKQZSYNWLCMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

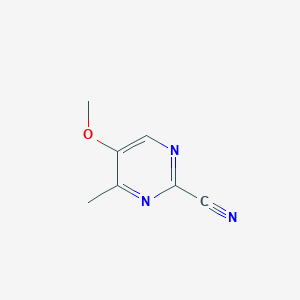

C(=NO)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBr2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376820 | |

| Record name | 1,1-dibromoformaldoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74213-24-4 | |

| Record name | 1,1-dibromoformaldoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dibromoformaldoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxaspiro[5.5]undecane-2,4-dione](/img/structure/B47308.png)

![Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B47320.png)